molecular formula C20H24ClN5O2 B2524735 9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-70-1

9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2524735
CAS RN: 873076-70-1
M. Wt: 401.9
InChI Key: HWLBEIYGCIWPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality 9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Purine derivatives bearing a cyano group on their framework have shown promise as antimalarial agents . The compound’s structural features may contribute to its ability to inhibit malarial parasites, making it a potential candidate for further investigation.

Cysteine Protease Inhibition

The compound could serve as a cysteine protease inhibitor, particularly against Trypanosoma brucei, the causative agent of Human African trypanosomiasis . Investigating its mechanism of action and specificity could provide valuable insights for therapeutic interventions.

Synthetic Methodology

The direct regioselective C-H cyanation method used to synthesize this compound is noteworthy . Researchers interested in developing novel synthetic routes or exploring C-H functionalization strategies could find this methodology inspiring.

Structural Biology

Understanding the interactions of this compound with biological targets (e.g., enzymes, receptors) through X-ray crystallography or molecular modeling could reveal critical binding sites. Such structural insights inform drug design and optimization.

properties

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-13(2)9-12-26-18(27)16-17(23(3)20(26)28)22-19-24(10-4-11-25(16)19)15-7-5-14(21)6-8-15/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLBEIYGCIWPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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